molecular formula C10H8N4S B2553351 N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide CAS No. 866020-14-6

N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide

Cat. No.: B2553351
CAS No.: 866020-14-6
M. Wt: 216.26
InChI Key: GUEZJHDMDYXWGT-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide is a chemical compound with the molecular formula C10H8N4S and a molecular weight of 216.26232 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a thienyl group and a cyanamide group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide typically involves the reaction of 2-thienylacetonitrile with 1-methyl-2-pyrimidinylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines.

    Substitution: The thienyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the cyanamide group can produce primary amines.

Scientific Research Applications

N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]amine
  • N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]thiourea

Uniqueness

N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

(1-methyl-4-thiophen-2-ylpyrimidin-2-ylidene)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14-5-4-8(9-3-2-6-15-9)13-10(14)12-7-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEZJHDMDYXWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=NC1=NC#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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